2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine
Description
2-[2-(Thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a thiophen-2-yl group at position 2 and an ethanamine side chain at position 4. The triazole-thiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, while the thiophene moiety may enhance lipophilicity and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2/c11-4-3-7-6-16-10-12-9(13-14(7)10)8-2-1-5-15-8/h1-2,5-6H,3-4,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSBVQZDPEAHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding triazole-thione intermediate. This intermediate is then reacted with bromoacetaldehyde to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Functional Group Reactivity
Electrophilic Substitution Reactions
The thiophene moiety undergoes regioselective electrophilic substitution:
-
Bromination :
-
Nitration :
Yields 3-nitro-thiophene derivatives under mixed acid conditions (HNO₃/H₂SO₄) .
Nucleophilic Reactions
The primary amine group participates in:
-
Acylation : Forms amides with acyl chlorides (e.g., benzoyl chloride).
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines.
Example :
Oxidation and Reduction Reactions
-
Sulfur Oxidation :
The thiazole sulfur oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA . -
Amine Protection :
The -NH₂ group is protected via Boc (tert-butyloxycarbonyl) or Fmoc strategies.
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the thiophene or triazole rings:
-
Suzuki-Miyaura Coupling :
Biological Derivatization Reactions
The compound serves as a scaffold for bioactive derivatives:
-
Anticancer Agents : Conjugation with platinum(II) complexes enhances cytotoxicity (IC₅₀: 1.2 μM against MCF-7 cells) .
-
Antimicrobial Derivatives : Quaternary ammonium salts show broad-spectrum activity (MIC: 4 µg/mL for S. aureus) .
Key Research Findings
-
Synthetic Efficiency : Ultrasound-assisted synthesis reduces reaction times by 40% compared to thermal methods .
-
Regioselectivity : Electrophilic substitutions favor the 5-position of the thiophene ring due to electronic effects .
-
Stability : The triazolo-thiazole core remains intact under acidic conditions (pH 2–6) but decomposes in strong bases.
Data Tables
Table 1: Optimization of Amine Acylation
| Acylating Agent | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | DCM | Et₃N | 2 | 85 |
| Benzoyl chloride | THF | DMAP | 3 | 78 |
| Tosyl chloride | DMF | Pyridine | 4 | 62 |
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| Platinum conjugate | MCF-7 cells | 1.2 | |
| Quaternary salt | S. aureus | 4 (MIC) |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- Core Modifications : Replacing the triazolo-thiazole core with imidazo-thiazole (e.g., ) reduces hydrogen-bonding capacity but may improve metabolic stability. Conversely, imidazo-pyrazole derivatives (e.g., ) exhibit distinct target selectivity due to altered ring electronics.
- Substituent Effects : The primary amine in the target compound enhances reactivity and salt formation (e.g., hydrochloride salts in ), improving aqueous solubility compared to ketone-substituted analogues (e.g., ).
- Thiophene vs.
Antiproliferative and Enzyme Inhibition
- The target compound’s triazole-thiazole-thiophene architecture shares similarities with benzothiazole derivatives (e.g., ), which demonstrate antiproliferative activity via intercalation or enzyme inhibition. However, the ethanamine chain may enable covalent binding to targets like kinases or proteases, a feature absent in neutral derivatives (e.g., ).
- Triazolo-pyridazine analogues (e.g., ) show BRD4 bromodomain inhibition, suggesting that the triazole ring’s nitrogen atoms are critical for acetyl-lysine mimicry. The thiophene substituent in the target compound may redirect selectivity toward non-bromodomain targets.
Physicochemical Properties
- Solubility : The primary amine in the target compound enables salt formation (cf. ), increasing solubility in polar solvents. Neutral analogues (e.g., ) show lower solubility, limiting in vivo applications.
- Stability : The fused triazole-thiazole core resists oxidative degradation better than simpler thiazole amines (e.g., ), as evidenced by stability studies in .
Biological Activity
The compound 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
- IUPAC Name : 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethanamine
- Molecular Formula : C10H10N4S2
- Molecular Weight : 246.34 g/mol
- CAS Number : 1017232-61-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anticancer and antimicrobial properties. Below are detailed findings from relevant studies.
Anticancer Activity
A study published in Molecules evaluated the cytotoxic effects of related compounds containing thiophene and triazole moieties against several cancer cell lines. The results showed that compounds with similar structures demonstrated significant antiproliferative activities against human breast cancer (MCF-7) and liver cancer (HepG2) cells. The most promising derivatives exhibited IC₅₀ values ranging from 5.09 µM to 12.74 µM against these cell lines, suggesting that modifications in the thiophene and triazole structures could enhance anticancer efficacy .
Table 1: IC₅₀ Values of Related Compounds Against Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 32 | HepG2 | 5.09 |
| Compound 32 | PC-3 | 3.70 |
| Compound 32 | A549 | 12.74 |
Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of thiophene-containing compounds, it was found that derivatives similar to 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethanamine exhibited moderate antibacterial activity against various strains of bacteria. The structure's influence on activity was highlighted, suggesting that specific substituents could enhance efficacy against Gram-positive and Gram-negative bacteria .
The mechanism by which these compounds exert their biological effects is believed to involve interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival. Molecular docking studies have indicated that these compounds can bind effectively to target proteins associated with cancer cell growth inhibition .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-thiazole derivatives for their anticancer potential. The study reported that modifications at specific positions on the thiophene ring significantly affected the compound's potency against cancer cells. The introduction of electron-donating groups was found to enhance activity compared to electron-withdrawing groups .
Q & A
Q. What are the optimized synthetic pathways for 2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethan-1-amine, and how do reaction conditions affect yield?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with thiophene-containing precursors. Key steps include:
- Hydrazine coupling : React benzo[d]thiazol-2-amine derivatives with hydrazine hydrochloride in ethylene glycol under reflux (2–3 h) .
- Cyclization : Use glacial acetic acid as a catalyst for ring closure (7–9 h reflux), monitored by TLC .
- Yield optimization : Adjust molar ratios (e.g., 1:1 for hydrazine:carbonyl precursors) and solvent purity (e.g., dry methanol for hydrazone formation) .
Data Note : Yields range from 65–85% depending on substituent electronic effects (e.g., electron-withdrawing groups improve cyclization efficiency) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Spectral analysis :
- ¹H/¹³C NMR : Confirm amine proton signals (δ 2.8–3.2 ppm for ethanamine) and thiophene/triazole ring carbons .
- IR : Detect N–H stretching (3200–3400 cm⁻¹) and C=S/C=N vibrations (1250–1350 cm⁻¹) .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
Methodological Answer:
- Solubility profiling : Test in polar (DMSO, ethanol) vs. non-polar solvents (hexane) via UV-Vis spectroscopy.
- Stability assays :
- Thermal : Heat at 60°C for 24 h; monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 2–12) and analyze by NMR for structural integrity .
Advanced Research Questions
Q. How do electronic effects of substituents on the triazole-thiazole scaffold influence biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) :
- Introduce electron-withdrawing groups (EWGs) like –NO₂ or –CF₃ to enhance π-π stacking with target proteins .
- Compare IC₅₀ values in enzymatic assays (e.g., α-glucosidase inhibition) for derivatives with –OCH₃ (electron-donating) vs. –Cl (EWG) .
Data Note : EWGs increase binding affinity by 30–50% in Type II diabetes models .
Q. What computational strategies are effective for docking studies of this compound with biological targets?
Methodological Answer:
- Molecular docking :
- Use AutoDock Vina with AMBER force fields to simulate binding to enzymes (e.g., α-glucosidase PDB: 2QV4) .
- Validate docking poses via MD simulations (100 ns) to assess stability of hydrogen bonds with triazole N-atoms .
- Pharmacophore modeling : Identify critical motifs (e.g., thiophene sulfur as a hydrogen bond acceptor) .
Q. How to resolve contradictory data in pharmacological evaluations (e.g., antimicrobial vs. cytotoxic activity)?
Methodological Answer:
- Dose-response refinement : Test concentrations from 1 µM–100 µM to differentiate selective vs. non-specific effects .
- Mechanistic studies :
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving thiophene-triazole hybrids?
Solution :
- Catalyst screening : Test BF₃·Et₂O or p-TsOH for acid-catalyzed cyclization .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 7 h) and improve yields by 15–20% .
Q. What strategies mitigate spectral interference in characterizing amine derivatives?
Solution :
- Derivatization : Convert amines to acetamides (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) for clearer NMR signals .
- Deuterated solvents : Use DMSO-d₆ to suppress proton exchange broadening in ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
